ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with three nitrogen atoms . The compound also has a difluoromethoxy group and a phenyl group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of this compound involves a condensed system of rings, including a pyrimidine ring and a triazole ring . The Dimroth rearrangement plays a key role in the formation of such condensed systems .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the formation of this compound . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Tuberculostatic Activity
- Study : Titova et al. (2019) synthesized structural analogs of this compound, evaluating their tuberculostatic activity. The study focused on understanding the structure-activity relationships of these compounds (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Biocidal Properties
- Research : Youssef et al. (2011) explored the biological activity of related compounds against various bacteria and fungi, finding some compounds with excellent biocidal properties (Youssef, Abbady, Ahmed, & Omar, 2011).
Antitumor Activity
- Study : Gomha et al. (2017) synthesized a novel compound related to ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated its antitumor activities against human lung and hepatocellular carcinoma cell lines. The results showed high potency compared to a standard antitumor drug (Gomha, Muhammad, & Edrees, 2017).
Green Chemistry Applications
- Research : Khaligh et al. (2020) introduced an eco-friendly method for preparing derivatives of this compound, emphasizing green chemistry principles. This study highlighted the use of non-toxic, nonflammable, and nonvolatile reagents (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Chemical Synthesis and Reactions
- Study : Lashmanova et al. (2019) discussed the chemical synthesis and reaction mechanisms related to compounds similar to ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. The study provided insights into the chemical properties and potential applications of these compounds (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to interact with several metals, and the interactions of their coordination compounds in biological systems have been extensively described .
Pharmacokinetics
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved under microwave conditions, suggesting that the compound might be synthesized in a short reaction time .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
The dimroth rearrangement, a common reaction in heterocyclic systems, is known to be influenced by various factors such as the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Biochemical Analysis
Biochemical Properties
Triazolopyrimidine derivatives have been shown to interact with various enzymes and proteins .
Cellular Effects
Related compounds have shown potential neuroprotective and anti-inflammatory properties . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazolopyrimidine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-4-6-11(7-5-10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUXPHCHBJQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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